3-(4-Ethoxyphenyl)-2-phenyl-1-(pyrrolidin-1-yl)heptan-3-ol
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Overview
Description
3-(4-Ethoxyphenyl)-2-phenyl-1-(pyrrolidin-1-yl)heptan-3-ol is a synthetic organic compound characterized by its complex structure, which includes an ethoxyphenyl group, a phenyl group, and a pyrrolidinyl group attached to a heptanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-2-phenyl-1-(pyrrolidin-1-yl)heptan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Heptanol Backbone: The synthesis begins with the preparation of the heptanol backbone through a Grignard reaction involving a suitable alkyl halide and a magnesium reagent.
Introduction of the Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation, using benzene or substituted benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached through nucleophilic substitution, where a pyrrolidine derivative reacts with an appropriate leaving group on the heptanol backbone.
Ethoxyphenyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-2-phenyl-1-(pyrrolidin-1-yl)heptan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(4-Ethoxyphenyl)-2-phenyl-1-(pyrrolidin-1-yl)heptan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-2-phenyl-1-(pyrrolidin-1-yl)heptan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-phenyl-1-(pyrrolidin-1-yl)heptan-3-ol: Similar structure but with a methoxy group instead of an ethoxy group.
3-(4-Ethoxyphenyl)-2-phenyl-1-(piperidin-1-yl)heptan-3-ol: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
3-(4-Ethoxyphenyl)-2-phenyl-1-(morpholin-1-yl)heptan-3-ol: Similar structure but with a morpholinyl group instead of a pyrrolidinyl group.
Uniqueness
3-(4-Ethoxyphenyl)-2-phenyl-1-(pyrrolidin-1-yl)heptan-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the ethoxyphenyl group, phenyl group, and pyrrolidinyl group in a single molecule allows for diverse interactions and reactivity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C25H35NO2 |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-2-phenyl-1-pyrrolidin-1-ylheptan-3-ol |
InChI |
InChI=1S/C25H35NO2/c1-3-5-17-25(27,22-13-15-23(16-14-22)28-4-2)24(20-26-18-9-10-19-26)21-11-7-6-8-12-21/h6-8,11-16,24,27H,3-5,9-10,17-20H2,1-2H3 |
InChI Key |
TTWIFHZUPZDBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)OCC)(C(CN2CCCC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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